Butyraldehyde, also known as butanal, is an organic compound with the chemical formula . It is categorized as an aliphatic aldehyde and is characterized by its colorless and flammable liquid state, accompanied by a pungent odor. This compound is miscible with most organic solvents and has a boiling point of approximately 75 °C. Butyraldehyde is primarily produced through the hydroformylation of propylene, a process that involves the addition of carbon monoxide and hydrogen to an alkene .
Butyraldehyde is a hazardous compound due to its following properties:
These reactions are fundamental for its applications in various industrial processes.
Butyraldehyde exhibits notable biological activities. It has been identified as a skin and mucosal irritant, causing symptoms such as burning sensations and respiratory distress upon exposure. High concentrations can lead to serious health issues including pulmonary edema and chemical pneumonia. Moreover, it has shown genotoxic effects, producing DNA strand breaks in certain conditions .
Butyraldehyde has several industrial applications:
Research indicates that butyraldehyde interacts significantly with biological systems. Its inhalation can lead to acute respiratory issues and irritation of mucosal membranes. Studies have shown that it can induce DNA damage under specific conditions, raising concerns regarding its genotoxic potential. Additionally, it reacts vigorously with strong oxidizers and acids, highlighting its reactivity profile .
Butyraldehyde shares structural similarities with several other aldehydes. Here are some notable comparisons:
Compound | Formula | Key Characteristics |
---|---|---|
Acetaldehyde | A smaller aldehyde, more volatile, commonly used in the production of acetic acid. | |
Propionaldehyde | Intermediate size; used in flavoring and fragrances, less toxic than butyraldehyde. | |
Valeraldehyde | Larger than butyraldehyde; used in perfumes and as a solvent. |
Uniqueness: Butyraldehyde's four-carbon chain length gives it unique properties that differentiate it from both smaller and larger aldehydes. Its specific reactivity pattern allows it to play a critical role in various industrial applications not shared by its analogs.
Flammable